molecular formula C15H11ClN4O B7910584 N-(4-(3-chloropyrazin-2-yloxy)phenyl)pyridin-2-amine CAS No. 1206970-13-9

N-(4-(3-chloropyrazin-2-yloxy)phenyl)pyridin-2-amine

Cat. No.: B7910584
CAS No.: 1206970-13-9
M. Wt: 298.73 g/mol
InChI Key: LDYLVUWDLXEWSK-UHFFFAOYSA-N
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Description

N-(4-(3-chloropyrazin-2-yloxy)phenyl)pyridin-2-amine is a useful research compound. Its molecular formula is C15H11ClN4O and its molecular weight is 298.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Anti-Cancer Applications :

    • A study by Lukasik et al. (2012) synthesized a series of N-phenyl-imidazo[4,5-b]pyridin-2-amines, which showed potent anti-proliferative activities in human colon and breast carcinoma cell lines. A lead compound demonstrated the ability to reduce the level of Mcl-1 anti-apoptotic protein, activate caspase 3/7, and induce cancer cell apoptosis (Lukasik et al., 2012).
  • Material Science and Photophysical Properties :

    • Vezzu et al. (2011) reported the synthesis of a series of cyclometalating ligands, including derivatives of N-phenyl-N-(3-(pyridin-2-yl)phenyl)pyridin-2-amine. These compounds, when reacted with platinum, produced highly luminescent platinum(II) complexes, offering potential applications in material sciences (Vezzu et al., 2011).
  • Antimicrobial Activity :

    • Sindhu et al. (2016) synthesized novel molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles with antimicrobial properties. The study conducted apoptosis studies on ovarian follicles of goats and tested in vitro antibacterial activity against several bacterial strains (Sindhu et al., 2016).
    • Zhuravel et al. (2005) prepared novel carboxamides with significant antibacterial and antifungal activities, which could have implications for the development of new antimicrobial agents (Zhuravel et al., 2005).
  • Structural Characterization and Hydrogen Bonding Studies :

    • Böck et al. (2021) reported the synthesis and structural characterization of compounds related to N-phenyl-N-(3-(pyridin-2-yl)phenyl)pyridin-2-amine, highlighting different protonation sites and hydrogen bonding patterns (Böck et al., 2021).
  • Water Purification Applications :

    • Goud et al. (2015) utilized amine functionalized polymers for water purification, highlighting the potential for using such compounds in environmental applications (Goud et al., 2015).

Properties

IUPAC Name

N-[4-(3-chloropyrazin-2-yl)oxyphenyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O/c16-14-15(19-10-9-18-14)21-12-6-4-11(5-7-12)20-13-3-1-2-8-17-13/h1-10H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYLVUWDLXEWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=C(C=C2)OC3=NC=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501210849
Record name N-[4-[(3-Chloro-2-pyrazinyl)oxy]phenyl]-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206970-13-9
Record name N-[4-[(3-Chloro-2-pyrazinyl)oxy]phenyl]-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[(3-Chloro-2-pyrazinyl)oxy]phenyl]-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(pyridin-2-ylamino)phenol (14.551 g, 78.14 mmol) and 2,3-dichloropyrazine (11.64 g, 78.14 mmol) in DMSO was added CESIUM CARBONATE (30.55 g, 93.77 mmol). The resulting mixture was heated to 60° C. overnight. Aqueous workup was carried out with DCM extraction and washing with alternating water and brine solutions. Purification by Biotage (0-2%, then 2% MeOH/DCM), followed by washing with EtOAc, produced clean product as solid. MS (ESI, pos. ion) m/z: 298.8 (M+1). IC50 (uM) 0.475.
Quantity
14.551 g
Type
reactant
Reaction Step One
Quantity
11.64 g
Type
reactant
Reaction Step One
Name
CESIUM CARBONATE
Quantity
30.55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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